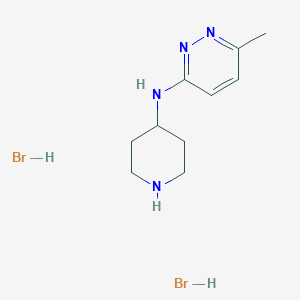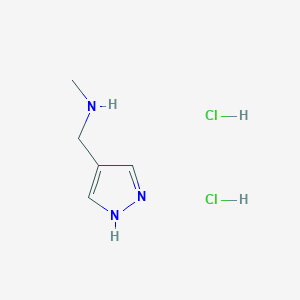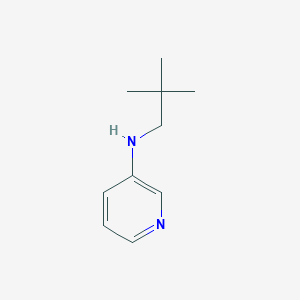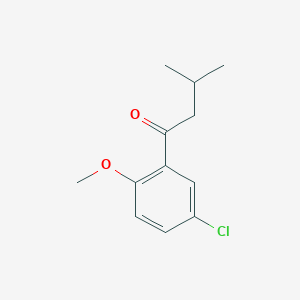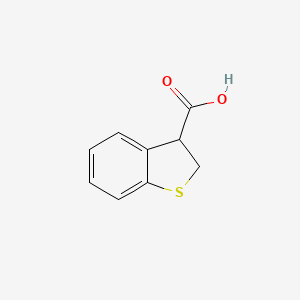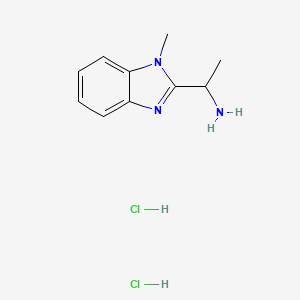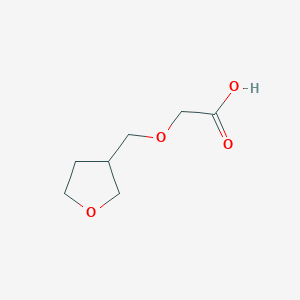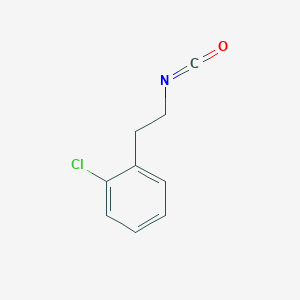
1,2-Dibromo-1,2-difluoroethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromo-1,2-difluoroethene is an organohalogen compound with the molecular formula C2H2Br2F2 It is a colorless liquid at room temperature and is known for its high density and refractive index
準備方法
1,2-Dibromo-1,2-difluoroethene can be synthesized through the addition of bromine to 1,2-difluoroethylene. The reaction typically proceeds under controlled conditions to ensure the desired product is obtained. Industrial production methods involve the use of high-purity reagents and precise reaction conditions to achieve a high yield and purity of the final product .
化学反応の分析
1,2-Dibromo-1,2-difluoroethene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium iodide.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form 1,2-difluoroethylene.
Addition Reactions: The compound can also participate in addition reactions with various electrophiles, leading to the formation of different substituted products.
科学的研究の応用
1,2-Dibromo-1,2-difluoroethene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs.
作用機序
The mechanism of action of 1,2-dibromo-1,2-difluoroethene in chemical reactions is largely dependent on the specific reaction conditions and the nature of the reacting partners. In nucleophilic substitution reactions, the compound likely undergoes an addition-elimination mechanism, where the nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromine atoms .
類似化合物との比較
1,2-Dibromo-1,2-difluoroethene can be compared with other similar compounds such as:
1,2-Dibromo-1,1-difluoroethane: This compound has a similar structure but differs in the position of the fluorine atoms.
1,2-Dibromotetrafluoroethane: This compound contains four fluorine atoms and is used in different applications.
1-Bromo-1,2-difluoroethene: This compound has only one bromine atom and exhibits different reactivity and properties.
This compound stands out due to its unique combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity.
特性
IUPAC Name |
1,2-dibromo-1,2-difluoroethene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2F2/c3-1(5)2(4)6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATFLOWGZBUEIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Br)(F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694144 |
Source


|
| Record name | 1,2-Dibromo-1,2-difluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-21-7 |
Source


|
| Record name | 1,2-Dibromo-1,2-difluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dibromodifluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is significant about the use of 1,2-Dibromo-1,2-difluoroethene in synthesizing 1,2-difluorostilbenes?
A: The research demonstrates a novel approach to synthesizing both symmetrical and unsymmetrical 1,2-difluorostilbenes using this compound as a starting material. [] This is achieved through the Suzuki-Miyaura cross-coupling reaction, a versatile method for constructing carbon-carbon bonds. This approach offers a new route to access these valuable compounds, which could have implications for various fields requiring specifically functionalized stilbenes. []
Q2: What are the advantages of using the Suzuki-Miyaura reaction in this context?
A: The Suzuki-Miyaura cross-coupling reaction offers several advantages in this specific synthesis. [] Firstly, it exhibits high selectivity for the desired (E)-isomer of the 1,2-difluorostilbenes. [] This is crucial as the (E)-isomers often display distinct biological activities compared to their (Z)-counterparts. Secondly, the reaction tolerates a wide range of functional groups, allowing for the incorporation of diverse substituents on the stilbene scaffold. This is essential for exploring structure-activity relationships and potentially tailoring the properties of the synthesized compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
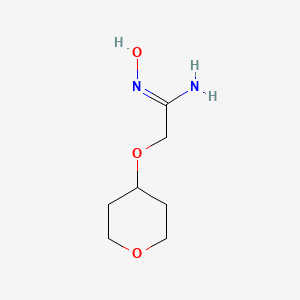
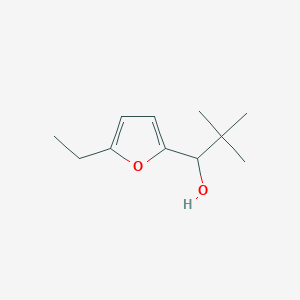
![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1423118.png)
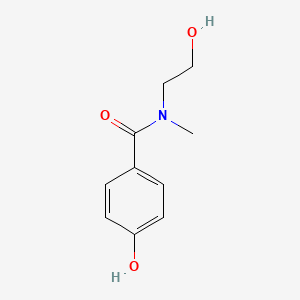
![[4-(Oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1423121.png)
